2-(2,4-difluorophenyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one
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Overview
Description
2-(2,4-difluorophenyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of fluorinated phenyl and oxazepine rings, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with 2,4-difluorobenzaldehyde and 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine as the primary reactants. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are also crucial due to the handling of fluorinated compounds and potential hazards associated with their synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Halogen substitution reactions can occur, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-difluorophenyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects and toxicity.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl acetic acid: Known for its use as an intermediate in organic synthesis.
2,4-Difluorobenzophenone: Utilized in the production of pharmaceuticals and agrochemicals.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Studied for its potential in medicinal chemistry.
Uniqueness
What sets 2-(2,4-difluorophenyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one apart is its combination of fluorinated phenyl and oxazepine rings, which imparts unique chemical and physical properties. This structural uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c18-13-3-4-16-12(7-13)10-21(5-6-23-16)17(22)8-11-1-2-14(19)9-15(11)20/h1-4,7,9H,5-6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYLDYFBSITFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CC3=C(C=C(C=C3)F)F)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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